molecular formula C16H15NO4 B7539476 methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate

methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate

Cat. No. B7539476
M. Wt: 285.29 g/mol
InChI Key: ILPYAWPSVXGRON-UHFFFAOYSA-N
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Description

Methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. It has been studied for its potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting specific enzymes or signaling pathways. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been suggested to inhibit the activity of Plasmodium falciparum lactate dehydrogenase, which is essential for the survival of the malaria parasite.
Biochemical and physiological effects:
Methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, the compound has been shown to exhibit anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

Methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to exhibit potent biological activity, making it a promising lead compound for drug discovery. However, the limitations of the compound include its limited solubility in aqueous solutions and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the study of methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound can be further evaluated for its potential as a drug candidate for the treatment of cancer, malaria, and infectious diseases. Further studies can also be conducted to investigate the pharmacokinetics and pharmacodynamics of the compound in vivo.

Synthesis Methods

The synthesis of methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate involves the reaction of furan-3-carboxylic acid with ethyl 3-amino-4,5-dihydro-2-methylquinoline-5-carboxylate in the presence of a coupling reagent and a base. The product is then treated with methyl iodide to obtain the final compound. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

Methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer, antimalarial, and antimicrobial activities. The compound has also been evaluated for its potential as a kinase inhibitor and a cholinesterase inhibitor.

properties

IUPAC Name

methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-16(19)13-4-2-6-14-12(13)5-3-8-17(14)15(18)11-7-9-21-10-11/h2,4,6-7,9-10H,3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPYAWPSVXGRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN(C2=CC=C1)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(furan-3-carbonyl)-3,4-dihydro-2H-quinoline-5-carboxylate

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